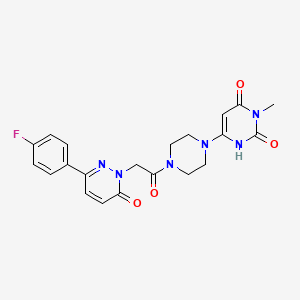
6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide is a compound known for its diverse applications in the fields of chemistry, biology, and medicine. The unique structure of this compound allows it to participate in various chemical reactions and exhibit significant bioactivity, making it an area of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide typically involves the condensation of appropriate precursor molecules. A common method includes the reaction between a quinazolinone derivative and a thioamide under controlled conditions, often in the presence of a catalyst. The reaction environment, including temperature and pH, is meticulously maintained to ensure the desired product yield.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors equipped to handle the specific temperature and pressure requirements of the synthesis process. The choice of solvents, catalysts, and purification methods is optimized for maximum efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioamide group, resulting in the formation of sulfoxides or sulfones.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The aromatic ring in the compound allows for various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions utilizing reagents like bromine or nitric acid.
Major Products: The major products depend on the specific reactions but can include oxidized derivatives, reduced alcohol forms, and various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide is used as a precursor for the synthesis of more complex molecules
Biology: The compound's bioactivity is of interest in biological studies. It can serve as a model molecule for studying enzyme interactions and inhibition mechanisms, providing insights into biochemical pathways.
Medicine: In the medical field, this compound shows promise in the development of therapeutic agents. Its structure allows it to interact with various biological targets, potentially leading to new treatments for diseases.
Industry: Industrial applications include its use in the synthesis of specialized materials and intermediates for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action for 6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound's functional groups enable it to form strong bonds with these targets, modulating their activity and leading to the desired biological effects. Key pathways involved often include inhibition of enzymatic activity or alteration of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Quinazolinone derivatives
Thioamide compounds
Phenethyl-substituted molecules
These similar compounds may share some chemical or biological properties, but none exhibit the same comprehensive profile of reactivity and application potential as 6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide.
Eigenschaften
CAS-Nummer |
422275-40-9 |
|---|---|
Molekularformel |
C22H25N3O2S |
Molekulargewicht |
395.52 |
IUPAC-Name |
6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-phenylethyl)hexanamide |
InChI |
InChI=1S/C22H25N3O2S/c26-20(23-15-14-17-9-3-1-4-10-17)13-5-2-8-16-25-21(27)18-11-6-7-12-19(18)24-22(25)28/h1,3-4,6-7,9-12H,2,5,8,13-16H2,(H,23,26)(H,24,28) |
InChI-Schlüssel |
NAEOBURDCJPCFW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=S |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2803603.png)
![2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid](/img/structure/B2803606.png)
![4-(5-chloro-2-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide](/img/structure/B2803607.png)

![Ethyl 3-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2803612.png)


![5-bromo-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2803616.png)
![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2803617.png)
![N-[(2Z)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2803618.png)
![6-[(3-fluorophenyl)methyl]-8-(4-methoxybenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2803620.png)
![methyl 4-((3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)carbamoyl)benzoate](/img/structure/B2803621.png)


